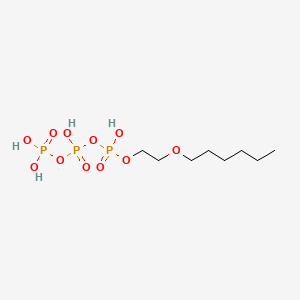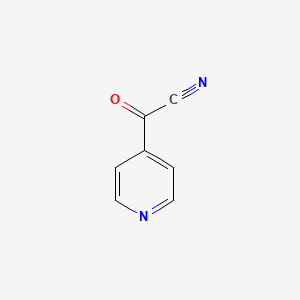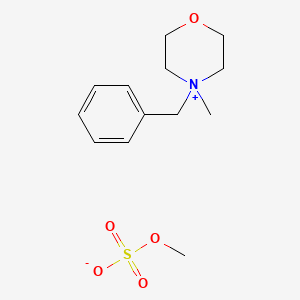
4-Benzyl-4-methylmorpholinium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-4-methylmorpholinium methyl sulphate is a chemical compound belonging to the class of morpholinium ionic liquids. These compounds are known for their unique physicochemical properties, which make them suitable for various applications in scientific research and industry. The molecular formula of this compound is C13H21NO5S, and it has a molecular weight of 303.37454 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methylmorpholinium methyl sulphate typically involves the reaction of 4-benzyl-4-methylmorpholine with methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Benzyl-4-methylmorpholine} + \text{Methyl sulphate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and it may involve additional purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-4-methylmorpholinium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholinium compounds.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-4-methylmorpholinium methyl sulphate has several applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic liquid properties.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, including cell culture and enzyme assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-Benzyl-4-methylmorpholinium methyl sulphate involves its interaction with molecular targets and pathways. As an ionic liquid, it can disrupt the hydrogen bonding network in solvents, enhancing solubility and reaction rates. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzyl-4-ethylmorpholinium acetate
- 4-Benzyl-4-methylmorpholinium chloride
- 4-Benzyl-4-methylmorpholinium nitrate
Comparison
4-Benzyl-4-methylmorpholinium methyl sulphate is unique due to its specific anion (methyl sulphate), which imparts distinct physicochemical properties compared to other morpholinium salts. For example, the chloride and nitrate variants may have different solubility and reactivity profiles, making them suitable for different applications. The acetate variant is known for its use in biomass dissolution, similar to the methyl sulphate variant .
Eigenschaften
CAS-Nummer |
58093-31-5 |
|---|---|
Molekularformel |
C13H21NO5S |
Molekulargewicht |
303.38 g/mol |
IUPAC-Name |
4-benzyl-4-methylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C12H18NO.CH4O4S/c1-13(7-9-14-10-8-13)11-12-5-3-2-4-6-12;1-5-6(2,3)4/h2-6H,7-11H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HDVNCKUQSNFPFZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCOCC1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


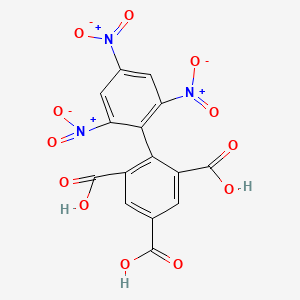

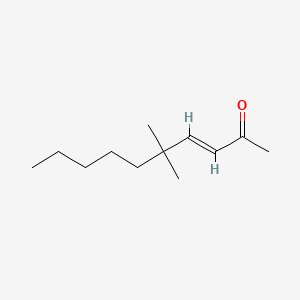
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
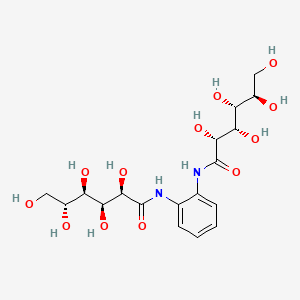
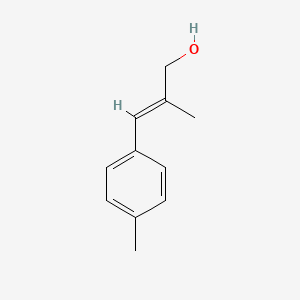

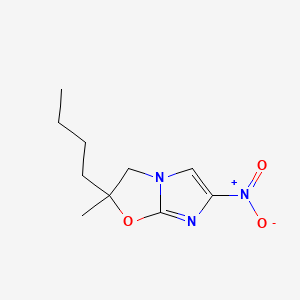
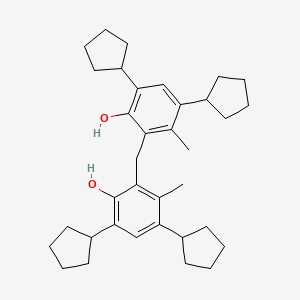
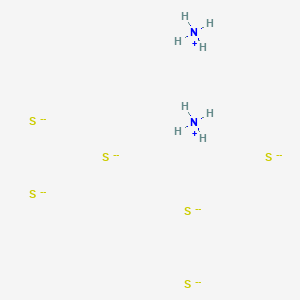
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

